3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and roles as a building block in the synthesis of pharmacologically active molecules. The compound's unique structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest in drug development and research.
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be sourced from chemical suppliers and is classified as a heterocyclic organic compound. Its molecular formula is , with a molecular weight of approximately 196.04 g/mol. The compound is part of the broader category of pyrrolopyridines, which are known for their diverse pharmacological properties.
The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-bromo-3-methylpyridine can be reacted with suitable amines in the presence of bases to form the desired pyrrolopyridine structure.
The structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine features a bromine atom at the 3-position and a methyl group at the 7-position of the pyrrolopyridine core. The fused ring system contributes to its unique chemical properties.
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may inhibit certain kinases or receptors that play critical roles in cell signaling pathways, potentially influencing processes such as cell proliferation and differentiation.
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
The construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core typically employs Gould-Jacobs or Fischer cyclization routes, starting from appropriately substituted pyridine precursors. A common approach involves the condensation of 4-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization under acidic or basic conditions. For example, methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 2091796-77-7) serves as a key intermediate, synthesized via cyclization of ethoxymethylene malonate derivatives with 4-aminopyridine, followed by bromination [5]. This carboxylate intermediate is pivotal for downstream functionalization, including decarboxylation to introduce the 7-methyl group. Alternative routes utilize [3+2] cycloadditions between pyridylacetylenes and azides, though yields are highly sensitive to substituent positioning and protecting groups. The core assembly typically concludes with aromatization steps using oxidants like DDQ or palladium on carbon.
Table 1: Cyclization Methods for Pyrrolo[2,3-c]Pyridine Core
Starting Material | Cyclization Method | Key Intermediate | Yield Range |
---|---|---|---|
4-Amino-5-methylpyridine | Gould-Jacobs reaction | Ethyl 7-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 45–65% |
3-Bromo-4-aminopyridine | Acid-catalyzed cyclization | Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 50–70% |
2-Azido-3-cyano-4-methylpyridine | Cu-catalyzed [3+2] | 3-Amino-7-methyl-1H-pyrrolo[2,3-c]pyridine | 30–45% |
Palladium-catalyzed reactions enable precise functionalization of the pyrrolopyridine scaffold after core assembly. Suzuki-Miyaura couplings are particularly effective for introducing aryl or heteroaryl groups at the C3 position, leveraging the bromo substituent’s reactivity. Optimal conditions employ Pd(PPh₃)₄ (2–5 mol%) with aqueous Na₂CO₃ as base in toluene/ethanol (4:1) at 80°C, achieving >80% conversion for electron-neutral arylboronic acids [5]. Stille couplings using tributylvinyltin or trifurylstannane afford alkenyl/furyl derivatives under mild conditions (Pd₂(dba)₃, AsPh₃, DMF, 60°C). For carboxylated intermediates like methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, carbonyl-directed C─H activation allows sequential functionalization: initial C3 bromination followed by coupling at C5 using methylboroxine and Pd(OAc)₂/XPhos to install the 7-methyl group after decarboxylation [5] [7].
Table 2: Palladium-Catalyzed Coupling Reactions at C3 Position
Reaction Type | Catalyst System | Coupling Partner | Product Yield | Key Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | Phenylboronic acid | 85% | [5] |
Stille | Pd₂(dba)₃/AsPh₃, DMF | Tributylvinyltin | 78% | [7] |
Carbonylative | PdCl₂(PPh₃)₂, Mo(CO)₆, dioxane | Morpholine | 65% | [6] |
Regioselective bromination at the electron-rich C3 position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, yielding 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with >90% selectivity over C5 bromination [6]. The 7-methyl group directs electrophilic substitution by inductively activating C3, while N1-protection (e.g., SEM or BOC groups) prevents N-bromination. Methylation at C7 relies on two primary strategies: (1) Directed lithiation using n-BuLi at −78°C in THF, followed by quenching with methyl iodide (60–75% yield), or (2) Decarboxylation of pre-installed carboxylates. The latter method proves superior for scalability: Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes copper-catalyzed decarboxylation in quinoline at 200°C with 10% Cu powder, affording 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in 82% yield without competing debromination [5] [7].
Solvent polarity critically influences reaction efficiency in both cyclization and functionalization steps. Polar aprotic solvents (DMF, DMAc) maximize yields in NBS bromination (e.g., 92% in DMF vs. 60% in CHCl₃) by stabilizing charged intermediates [6]. Conversely, Suzuki couplings favor toluene/ethanol mixtures (4:1), balancing boronic acid solubility and catalyst stability. Catalytic systems are optimized to minimize dehalogenation side reactions: Pd(OAc)₂ with bulky phosphines (XPhos, SPhos) suppresses protodebromination during methyl group installation, while lower temperatures (60–80°C) prevent pyrrole ring degradation. For decarboxylation, high-boiling solvents like quinoline or diphenyl ether facilitate Cu-catalyzed decarbonylation without requiring inert atmospheres. Reaction monitoring via LC-MS is essential, as over-bromination occurs if NBS stoichiometry exceeds 1.05 equivalents.
Table 3: Solvent and Catalyst Optimization for Key Steps
Reaction | Optimal Solvent | Catalyst/Additive | Temperature | Yield Improvement |
---|---|---|---|---|
Regioselective bromination | DMF | None | 0°C | 92% vs. 60% (CHCl₃) |
Suzuki coupling | Toluene/EtOH (4:1) | Pd(PPh₃)₄ | 80°C | 85% vs. 70% (DME) |
Decarboxylation | Quinoline | Cu powder (10 mol%) | 200°C | 82% vs. 45% (DMF) |
Directed lithiation | THF | n-BuLi, −78°C | −78°C | 75% vs. 40% (Et₂O) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1